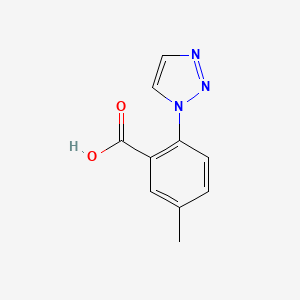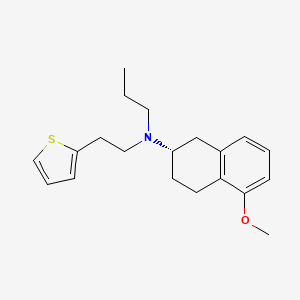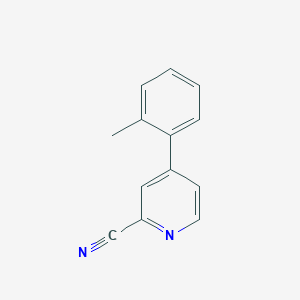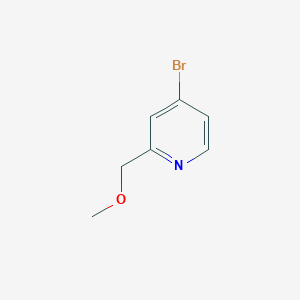
5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid
描述
5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid: is an organic compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 g/mol . This compound features a benzoic acid core substituted with a methyl group and a 1H-1,2,3-triazol-1-yl group. It is known for its applications in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid typically involves the following steps :
Starting Materials: The synthesis begins with 5-methyl-2-iodobenzoic acid and sodium azide.
Reaction Conditions: The reaction is carried out in the presence of a copper catalyst under mild conditions.
Formation of Triazole Ring: The azide group reacts with the alkyne to form the 1H-1,2,3-triazole ring through a cycloaddition reaction.
Purification: The product is purified by recrystallization from a suitable solvent.
Industrial Production Methods:
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.
化学反应分析
Types of Reactions:
5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The triazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry:
In chemistry, 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology:
In biological research, this compound is used to study the effects of triazole-containing molecules on biological systems. It is also employed in the development of new drugs and therapeutic agents.
Medicine:
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It is used in the synthesis of drug candidates targeting various diseases.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways . The triazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: This compound is structurally similar but has the triazole ring in a different position.
5-methyl-2-(1H-1,2,4-triazol-1-yl)benzoic acid: Another similar compound with a different triazole ring structure.
Uniqueness:
5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid is unique due to its specific substitution pattern and the presence of the 1H-1,2,3-triazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
5-methyl-2-(triazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-2-3-9(8(6-7)10(14)15)13-5-4-11-12-13/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTWJXWEWOBHPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one](/img/structure/B1396845.png)




![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1396853.png)
![Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1396854.png)
![4-[2-(dimethylamino)ethoxy]-2-methoxyaniline](/img/structure/B1396855.png)




